8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
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Overview
Description
α-hydroxy Clonazolam is a metabolite of clonazolam, a designer benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. α-hydroxy Clonazolam is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The preparation of α-hydroxy Clonazolam involves the hydroxylation of clonazolam. This process can be carried out using various synthetic routes, including the use of human liver microsomes to simulate in vitro metabolism
Chemical Reactions Analysis
α-hydroxy Clonazolam undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of α-hydroxy Clonazolam can lead to the formation of various hydroxylated metabolites .
Scientific Research Applications
α-hydroxy Clonazolam is used extensively in scientific research, particularly in the fields of forensic toxicology and analytical chemistry. It serves as a reference standard for the identification and quantification of clonazolam and its metabolites in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of benzodiazepines .
Mechanism of Action
The mechanism of action of α-hydroxy Clonazolam is similar to that of other benzodiazepines. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and muscle relaxant effects characteristic of benzodiazepines .
Comparison with Similar Compounds
α-hydroxy Clonazolam is similar to other hydroxylated benzodiazepine metabolites, such as α-hydroxy alprazolam and α-hydroxy triazolam. it is unique in its specific structure and the parent compound from which it is derived. Similar compounds include:
- α-hydroxy alprazolam
- α-hydroxy triazolam
- 4-hydroxy clonazolam
These compounds share similar pharmacological properties but differ in their chemical structures and specific metabolic pathways .
Properties
Molecular Formula |
C17H12ClN5O3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
[6-(2-chlorophenyl)-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol |
InChI |
InChI=1S/C17H12ClN5O3/c18-13-4-2-1-3-11(13)17-12-7-10(23(25)26)5-6-14(12)22-15(8-19-17)20-21-16(22)9-24/h1-7,24H,8-9H2 |
InChI Key |
CNPUFQHPOOUCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N1)C4=CC=CC=C4Cl)CO |
Origin of Product |
United States |
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